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Compound of Interest

Compound Name: Triphenylmethane

Cat. No.: B1682552

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data of
triphenylmethane, a fundamental aromatic hydrocarbon. The interpretation of its Infrared (IR),
Proton Nuclear Magnetic Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (:3C
NMR), and Mass Spectrometry (MS) data is detailed, offering a comprehensive reference for
the structural elucidation of this compound and related triarylmethane scaffolds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of triphenylmethane.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm~—2) Assignment Intensity
3022 Aromatic C-H Stretch Medium
1597 - 1444 Aromatic C=C Stretch Strong
1078 - 1031 In-plane C-H Bending Medium
758 - 605 Out-of-plane C-H Bending Strong

Data sourced from a study on the characterization of triphenylmethane.[1]
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Table 2: 'H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Chemical Shift ()

Multiplicity Integration Assignment
PpmM
_ Aromatic Protons
7.44 -6.94 Multiplet 15H
(ortho, meta, para)
5.54 Singlet 1H Methine Proton (-CH)

Spectrum acquired in CDCIs at 90 MHz.[2]

Table 3: *C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Chemical Shift (8) ppm Assignment

144.1 Quaternary Carbon (C attached to 3 phenyl
rings)

129.5 Aromatic CH (ortho-carbons)

128.2 Aromatic CH (meta-carbons)

126.4 Aromatic CH (para-carbons)

56.8 Methine Carbon (-CH)

Spectrum acquired in CCla.[3]

Table 4: Mass Spectrometry (MS) Data
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miz Relative Intensity (%) Assighment
244 100.0 [M]* (Molecular lon)
243 28.3 [M-H]*
M-CeHs]* (Triphenylmethyl
167 858 ([:ation frlgr(ne:t) ' '
166 43.9 [C13H10]*
165 72.2 [C13Ho]*
152 17.2 [C12Hs]*

Data obtained from Electron lonization (El) Mass Spectrometry.[2][4]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These
represent standard procedures for the analysis of small organic molecules like
triphenylmethane.

Infrared (IR) Spectroscopy: KBr Pellet Method

The infrared spectrum of solid triphenylmethane is typically obtained using the potassium
bromide (KBr) pellet technique to ensure the sample is transparent to the IR beam.

Materials and Equipment:

Fourier-Transform Infrared (FTIR) Spectrometer

Agate mortar and pestle

Hydraulic press with a pellet die (e.g., 13 mm)

Infrared-grade Potassium Bromide (KBr), dried

Triphenylmethane sample
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e Spatula
o Acetone (for cleaning)
Procedure:

o Cleaning: Thoroughly clean the mortar, pestle, and pellet die components with acetone and
ensure they are completely dry to avoid contamination and moisture.

o Sample Preparation: Weigh approximately 1-2 mg of the triphenylmethane sample and
transfer it to the agate mortar.

e Grinding: Grind the sample until it becomes a fine powder.

e Mixing: Add approximately 100-200 mg of dry, IR-grade KBr to the mortar. Gently triturate the
KBr with the sample to achieve a homogeneous mixture.

e Pellet Formation:
o Transfer the mixture into the pellet die.
o Place the die into a hydraulic press.
o Apply a pressure of approximately 8-10 tons to form a transparent or translucent pellet.

o Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample
holder of the FTIR spectrometer. Acquire the spectrum over the desired range (e.g., 4000-
400 cm~1). A background spectrum of a pure KBr pellet should also be recorded for
correction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1 'H NMR Spectroscopy
Instrumentation and Materials:
 NMR Spectrometer (e.g., 90 MHz or higher)

e NMR tube (5 mm)
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» Deuterated chloroform (CDCls) with tetramethylsilane (TMS) as an internal standard

e Triphenylmethane sample

o Pipettes

Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of triphenylmethane in about 0.5-0.7
mL of CDCIls in a clean, dry NMR tube.

e Instrument Setup:

o Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity.

o Data Acquisition:

o Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

o Use a standard pulse sequence (e.g., zg30).

o Typical acquisition parameters for a small molecule like triphenylmethane include:

Pulse angle: 30-45 degrees

Acquisition time: 2-4 seconds

Relaxation delay: 1-2 seconds

Number of scans: 8-16, depending on the sample concentration.

» Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).
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o Phase the spectrum and reference the TMS peak to O ppm.

o Integrate the signals.

2.2.2 3C NMR Spectroscopy

Instrumentation and Materials:

NMR Spectrometer with a broadband probe

NMR tube (5 mm)

Deuterated solvent such as tetrachloromethane (CCls) or CDCIs with TMS

Triphenylmethane sample

Procedure:

o Sample Preparation: Prepare a more concentrated solution than for tH NMR, typically 20-50
mg of triphenylmethane in 0.5-0.7 mL of the deuterated solvent.

e Instrument Setup: Follow the same locking and shimming procedure as for H NMR.

o Data Acquisition:

o Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200
ppm).

o A standard proton-decoupled pulse sequence is typically used.

o Due to the low natural abundance of 3C and longer relaxation times for quaternary
carbons, a larger number of scans is usually required compared to *H NMR.

» Data Processing:

o Perform a Fourier transform.

o Phase the spectrum and reference the TMS signal to O ppm. The solvent signal can also
be used as a secondary reference (e.g., CDCls at 77.16 ppm).
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Mass Spectrometry: Gas Chromatography-Mass
Spectrometry (GC-MS)

Instrumentation and Materials:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Capillary column suitable for aromatic hydrocarbons (e.g., a non-polar or semi-polar column)

Helium (carrier gas)

Triphenylmethane sample

Volatile solvent (e.g., dichloromethane or hexane)
Procedure:

o Sample Preparation: Prepare a dilute solution of triphenylmethane in a suitable volatile
solvent.

e GC Method:

o Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample
without degradation (e.g., 250 °C).

o Oven Temperature Program: A temperature gradient is used to separate components. For
triphenylmethane, a program could start at a lower temperature and ramp up to a higher
temperature to ensure elution.

o Carrier Gas Flow: A constant flow of helium is maintained through the column.
e MS Method:

o lonization Mode: Electron lonization (El) is standard for this type of analysis, typically at 70
eV.

o Mass Range: Scan a mass-to-charge (m/z) range that includes the molecular weight of
triphenylmethane (244.33 g/mol ) and its expected fragments (e.g., m/z 50-300).
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o Source and Transfer Line Temperatures: These are maintained at high temperatures (e.qg.,
230 °C and 280 °C, respectively) to prevent condensation of the analyte.

o Data Analysis: The resulting chromatogram will show a peak at the retention time of
triphenylmethane. The mass spectrum corresponding to this peak is then analyzed to
identify the molecular ion and fragmentation pattern.

Visualizations
Logical Workflow for Spectroscopic Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis and
structural elucidation of an unknown compound, using triphenylmethane as an example.
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Click to download full resolution via product page
Caption: Workflow for Spectroscopic Data Interpretation.

Chemical Structure of Triphenylmethane with NMR
Assignments

This diagram shows the structure of triphenylmethane with annotations for the chemically
distinct protons and carbons, corresponding to the NMR data.

Caption: Structure of Triphenylmethane with NMR Assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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